

Trpc6-IN-2: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Trpc6-IN-2*

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This technical guide provides a comprehensive overview of **Trpc6-IN-2**, a novel benzimidazole derivative identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of TRPC6 inhibitors.

Introduction to TRPC6

The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel permeable to Ca^{2+} and Na^{+} that is a member of the transient receptor potential (TRP) family of ion channels.[1] TRPC6 is expressed in various tissues, including the kidneys, heart, lungs, and brain, and plays a crucial role in a multitude of physiological processes.[1] Dysregulation of TRPC6 activity has been implicated in the pathogenesis of numerous diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, pulmonary hypertension, and certain types of cancer.[1][2] This makes TRPC6 an attractive therapeutic target for the development of novel inhibitors.

Trpc6-IN-2: A Novel TRPC6 Inhibitor

Trpc6-IN-2 is a benzimidazole derivative that has been identified as an inhibitor of the TRPC6 protein.[3] Its discovery is detailed in the patent WO2019079578, which describes a series of benzimidazole compounds for the treatment of diseases modulated by TRPC6 activity.

Chemical Properties

| Property | Value |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| Chemical Name | 3-Pyridinecarbonitrile, 6-[[2-[(3R,4S)-3-amino-4-fluoro-1-piperidiny]-4,6-dichloro-1H-benzimidazol-1-yl]methyl]- |
| Molecular Formula | C19H17Cl2FN6 |
| Molecular Weight | 419.28 g/mol |
| CAS Number | 2308595-83-5 |

Quantitative Data

While **Trpc6-IN-2** is confirmed as a TRPC6 inhibitor, specific quantitative data such as its IC50 value are not publicly available in the current literature. However, for the purpose of comparison and to provide context for the potency of similar compounds, the following table includes data for other known TRPC6 inhibitors.

| Compound | Target(s) | IC50 Value | Reference |
|--------------|---------------|-----------------|-----------|
| TRPC3/6-IN-2 | TRPC3 / TRPC6 | 16 nM / 29.8 nM | |
| SAR7334 | TRPC6 | 7.9 nM | |
| BI 749327 | TRPC6 | 13 nM | |
| DS88790512 | TRPC6 | 11 nM | |

Mechanism of Action

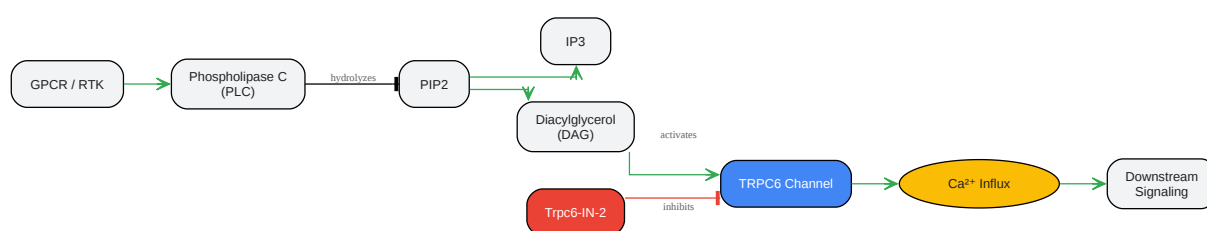
The primary mechanism of action of **Trpc6-IN-2** is the inhibition of the TRPC6 ion channel. TRPC6 channels are key components of cellular signaling pathways that are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

TRPC6 Signaling Pathway

Activation of GPCRs or RTKs leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the TRPC6 channel, leading to an influx of Ca^{2+} into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that can lead to cellular responses such as cell proliferation, migration, and hypertrophy.

By inhibiting the TRPC6 channel, **Trpc6-IN-2** is expected to block this DAG-mediated influx of calcium, thereby attenuating the downstream signaling pathways that contribute to disease pathology.



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Caption: Simplified TRPC6 signaling pathway and the inhibitory action of **Trpc6-IN-2**.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds like **Trpc6-IN-2** on the TRPC6 channel is a calcium flux assay. This is often performed using a high-throughput screening system such as the FLIPR® (Fluorometric Imaging Plate Reader).

TRPC6 Calcium Flux Assay using FLIPR®

This protocol provides a general workflow for assessing the inhibitory effect of a test compound on TRPC6 channels expressed in a suitable host cell line (e.g., HEK293 cells).

Materials:

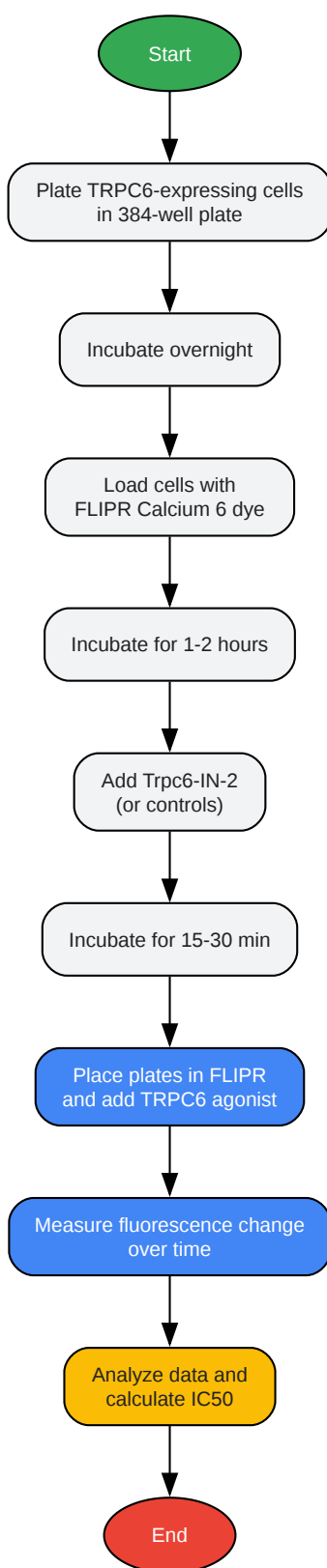
- HEK293 cells stably expressing human TRPC6

- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- FLIPR® Calcium 6 Assay Kit
- TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)
- Test compound (**Trpc6-IN-2**)
- 384-well black-walled, clear-bottom cell culture plates

Procedure:

- Cell Plating:
 - Seed the TRPC6-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare the FLIPR® Calcium 6 dye loading buffer according to the manufacturer's instructions.
 - Remove the cell culture medium from the plates and add the dye loading buffer to each well.
 - Incubate the plates for 1-2 hours at 37°C, protected from light.
- Compound Addition:
 - Prepare serial dilutions of the test compound (**Trpc6-IN-2**) in the assay buffer.
 - Add the diluted compound to the appropriate wells of the cell plate.
 - Include wells with vehicle control (e.g., DMSO) and a known TRPC6 inhibitor as a positive control.

- Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation and Data Acquisition:
 - Prepare the TRPC6 agonist (e.g., OAG) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the cell plate and the agonist plate into the FLIPR® instrument.
 - Initiate the assay protocol on the FLIPR® instrument. The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time.
- Data Analysis:
 - The fluorescence signal is proportional to the intracellular calcium concentration.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: General workflow for a TRPC6 calcium flux assay using the FLIPR® system.

Conclusion

Trpc6-IN-2 represents a promising new tool for the investigation of TRPC6 channel function and its role in disease. As a member of the benzimidazole class of TRPC6 inhibitors, it holds potential for further development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the biological activities and potential applications of **Trpc6-IN-2** and other related compounds. Further studies are warranted to fully characterize its inhibitory profile and in vivo efficacy.

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